molecular formula C15H12Cl2N4OS B10756492 2-Amino-4-(2,4-Dichlorophenyl)-N-Ethylthieno[2,3-D]pyrimidine-6-Carboxamide

2-Amino-4-(2,4-Dichlorophenyl)-N-Ethylthieno[2,3-D]pyrimidine-6-Carboxamide

Cat. No.: B10756492
M. Wt: 367.3 g/mol
InChI Key: YPEOXUOUTBMBCX-UHFFFAOYSA-N
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Description

2-Amino-4-(2,4-dichlorophenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(2,4-dichlorophenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of a base can form an intermediate, which then undergoes further cyclization and functionalization to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells. The molecular targets include epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical for tumor growth and angiogenesis .

Comparison with Similar Compounds

  • 2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Comparison: Compared to similar compounds, 2-amino-4-(2,4-dichlorophenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide exhibits unique properties due to the presence of the thienopyrimidine core. This structure provides a distinct electronic environment that can enhance its binding affinity to specific molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C15H12Cl2N4OS

Molecular Weight

367.3 g/mol

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C15H12Cl2N4OS/c1-2-19-13(22)11-6-9-12(20-15(18)21-14(9)23-11)8-4-3-7(16)5-10(8)17/h3-6H,2H2,1H3,(H,19,22)(H2,18,20,21)

InChI Key

YPEOXUOUTBMBCX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C(N=C2S1)N)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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